molecular formula C8H8F2N2S B2663746 1-(2,4-Difluorophenyl)-3-methylthiourea CAS No. 452965-89-8

1-(2,4-Difluorophenyl)-3-methylthiourea

Cat. No.: B2663746
CAS No.: 452965-89-8
M. Wt: 202.22
InChI Key: KZSZGGVUSFIQIN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-methylthiourea is a thiourea derivative intended for research and development purposes. Thiourea scaffolds are of significant interest in medicinal chemistry and chemical synthesis. Researchers value this compound as a potential building block or precursor in the development of novel molecules, including pharmaceuticals and agrochemicals. The presence of the 2,4-difluorophenyl group is a common motif in active compounds, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any form of human use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSZGGVUSFIQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 1 2,4 Difluorophenyl 3 Methylthiourea

Established Synthetic Pathways to 1-(2,4-Difluorophenyl)-3-methylthiourea

The formation of this compound is primarily achieved through the well-established condensation reaction between an isothiocyanate and an amine.

Isothiocyanate-Amine Condensation Approaches

The most direct and widely employed method for the synthesis of this compound is the reaction of 2,4-difluorophenyl isothiocyanate with methylamine (B109427), or conversely, the reaction of methyl isothiocyanate with 2,4-difluoroaniline (B146603). This reaction is a classic example of nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group.

The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or ethanol, at room temperature or with gentle heating. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can often be isolated by precipitation and purified by recrystallization.

A general representation of this synthetic approach is depicted below:

Route A:

2,4-Difluorophenyl isothiocyanate + Methylamine → this compound

Route B:

2,4-Difluoroaniline + Methyl isothiocyanate → this compound

The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials. Both 2,4-difluoroaniline and methyl isothiocyanate are common reagents.

Reactant 1Reactant 2SolventTemperatureTypical Yield
2,4-DifluoroanilineMethyl isothiocyanateEthanolRefluxHigh
2,4-Difluorophenyl isothiocyanateMethylamineTHFRoom TemperatureHigh

Alternative Synthetic Routes from Precursors

While the isothiocyanate-amine condensation is the most common method, alternative routes to thioureas, in general, involve the in situ generation of the isothiocyanate intermediate. For instance, 2,4-difluoroaniline could be treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent reaction with a coupling agent, such as a carbodiimide (B86325) or phosgene (B1210022) equivalent, would generate 2,4-difluorophenyl isothiocyanate, which can then react with methylamine without isolation.

Another potential, though less common, approach involves the use of thiophosgene (B130339). 2,4-Difluoroaniline can react with thiophosgene to yield 2,4-difluorophenyl isothiocyanate, which is then reacted with methylamine. However, due to the high toxicity of thiophosgene, this method is generally avoided in favor of safer alternatives.

Currently, there is limited specific literature available detailing these alternative routes for the synthesis of this compound.

Investigation of Reaction Kinetics and Mechanistic Aspects in Synthesis

Detailed kinetic and mechanistic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, the mechanism of thiourea (B124793) formation from isothiocyanates and amines is well-understood and can be applied to this specific case.

The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine (methylamine or 2,4-difluoroaniline) acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group. This attack results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final thiourea product.

The rate of this reaction is influenced by several factors:

Nucleophilicity of the amine: More nucleophilic amines will react faster. For instance, the aliphatic methylamine is generally more nucleophilic than the aromatic 2,4-difluoroaniline.

Electrophilicity of the isothiocyanate: Electron-withdrawing groups on the phenyl ring of the isothiocyanate increase the electrophilicity of the carbon atom, thus increasing the reaction rate. The two fluorine atoms in 2,4-difluorophenyl isothiocyanate are electron-withdrawing and would be expected to enhance its reactivity.

Solvent: Polar aprotic solvents can stabilize the charged intermediate and facilitate the reaction.

Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction due to steric hindrance.

A plausible mechanistic pathway is illustrated below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate.

Formation of a Zwitterionic Intermediate: A transient intermediate with a positive charge on the amine nitrogen and a negative charge on the sulfur atom is formed.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged sulfur, which then tautomerizes to the more stable thiourea form.

Chemical Derivatization and Functionalization Strategies

The this compound molecule possesses several reactive sites, including the N-H protons and the sulfur atom, making it a versatile precursor for the synthesis of various derivatives and heterocyclic systems.

Synthesis of Substituted Analogs and Core Modifications

The N-H protons of the thiourea moiety can be substituted through reactions with various electrophiles. For example, alkylation or acylation at one or both nitrogen atoms can lead to a diverse range of N-substituted analogs. These modifications can significantly alter the chemical and biological properties of the parent molecule.

Furthermore, modifications to the 2,4-difluorophenyl ring can be achieved through electrophilic aromatic substitution reactions, although the fluorine atoms are deactivating. The methyl group can also be replaced with other alkyl or aryl groups by starting with the appropriate primary amine in the initial synthesis.

Modification TypeReagent/ReactionPotential Product
N-AlkylationAlkyl halide, BaseN,N'- or N,N-disubstituted thiourea
N-AcylationAcyl chloride, BaseN-acylthiourea
Aromatic SubstitutionNitrating/Halogenating agentSubstituted phenyl ring analog

Cyclization Reactions Leading to Heterocyclic Systems

Thiourea derivatives are well-known precursors for the synthesis of a wide variety of heterocyclic compounds. The this compound can undergo cyclization reactions with suitable bifunctional reagents to form five- or six-membered rings.

For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. Condensation with hydrazines or their derivatives can be a pathway to 1,2,4-triazole (B32235) systems. These cyclization reactions often involve the sulfur atom and one or both nitrogen atoms of the thiourea core acting as nucleophiles.

Some potential cyclization reactions include:

Thiazole Synthesis: Reaction with α-bromoketones would likely yield 2-(methylamino)-4-substituted-3-(2,4-difluorophenyl)thiazolium bromides.

1,2,4-Triazole Synthesis: Treatment with hydrazonoyl halides could lead to the formation of substituted 1,2,4-triazoles.

1,3,5-Triazine (B166579) Synthesis: Condensation with reagents like dicyandiamide (B1669379) could potentially form substituted 1,3,5-triazine derivatives.

These derivatization and cyclization strategies highlight the potential of this compound as a scaffold for the development of new chemical entities with diverse applications.

Exploration of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing has spurred the exploration of green chemistry principles in the synthesis of various organic compounds, including this compound. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing this compound, this involves developing alternative synthetic routes that are more environmentally benign than traditional methods. Key areas of exploration include the use of alternative energy sources, solvent-free reaction conditions, and the utilization of greener solvents.

Several innovative techniques have been successfully applied to the synthesis of thiourea derivatives, which are directly applicable to the preparation of this compound. These greener methodologies aim to enhance reaction efficiency, reduce waste, and lower energy consumption.

One prominent green approach is the use of ultrasound irradiation . Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. acs.orgresearchgate.netbohrium.comnih.govacs.org The synthesis of N-aroyl thioureas, for example, has been efficiently carried out using ultrasound, suggesting that the reaction of 2,4-difluorophenyl isothiocyanate with methylamine could be similarly accelerated. acs.org

Another significant advancement is the implementation of solvent-free reaction conditions , often referred to as "grinding chemistry" or mechanochemistry. This technique involves the grinding of solid reactants together, which can initiate and drive a chemical reaction without the need for a solvent. asianpubs.org This approach is highly atom-economical and significantly reduces the generation of solvent waste. The synthesis of N-aryl-N'-aroyl(acyl)thioureas has been reported to proceed in good yields and with short reaction times under solvent-free grinding conditions, a method that could be adapted for the synthesis of the target molecule. asianpubs.org

The use of greener solvents is also a cornerstone of green synthetic chemistry. While many organic reactions are carried out in volatile and often toxic organic solvents, research has focused on finding more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Efficient syntheses of certain substituted thiourea derivatives have been developed in aqueous media. organic-chemistry.org Additionally, novel bio-based solvents like cyrene have been shown to be effective and greener alternatives to traditional solvents like tetrahydrofuran (THF) for the synthesis of nitro N,N'-diaryl thioureas. nih.gov

The following interactive data table provides a comparative overview of traditional versus green synthetic methodologies that could be applied to the synthesis of this compound, based on findings for structurally related compounds.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical research and industry.

Advanced Spectroscopic and Structural Elucidation of 1 2,4 Difluorophenyl 3 Methylthiourea

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular vibrations and functional groups present in 1-(2,4-Difluorophenyl)-3-methylthiourea.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The N-H stretching vibrations typically appear as prominent bands in the region of 3100-3400 cm⁻¹. These bands can provide information on hydrogen bonding within the molecular structure.

The aromatic C-H stretching vibrations of the difluorophenyl ring are expected to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this value, typically in the 2850-3000 cm⁻¹ range. The thiocarbonyl (C=S) stretching vibration, a key feature of thioureas, generally gives rise to a band in the 700-850 cm⁻¹ region, although its position can be influenced by coupling with other vibrations. The C-N stretching vibrations of the thiourea (B124793) moiety are typically found in the 1300-1500 cm⁻¹ range. The strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring will produce characteristic bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Band Assignments for this compound

Wavenumber Range (cm⁻¹) Assignment Vibrational Mode
3100-3400 ν(N-H) N-H Stretching
3000-3100 ν(C-H) Aromatic C-H Stretching
2850-3000 ν(C-H) Aliphatic C-H Stretching
1450-1600 ν(C=C) Aromatic C=C Stretching
1300-1500 ν(C-N) C-N Stretching
1100-1300 ν(C-F) C-F Stretching

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. For this compound, the symmetric vibrations and those involving less polar bonds are often more intense in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are expected to produce a strong Raman signal. The C=S stretching vibration is also typically well-defined in the Raman spectrum. The C-F bonds, while showing strong IR absorption, may exhibit weaker bands in the Raman spectrum. Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. The methyl group protons (-CH₃) are expected to appear as a doublet in the upfield region of the spectrum, with the splitting arising from coupling to the adjacent N-H proton. The two N-H protons will likely appear as distinct, broad signals, with their chemical shifts being sensitive to solvent and concentration. The three aromatic protons on the 2,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at the 6-position is expected to be a triplet of doublets, coupled to the adjacent proton at the 5-position and the fluorine atoms at the 2- and 4-positions.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₃ ~3.0 Doublet J(H,H)
N-H (methyl side) Variable (Broad) Quartet J(H,H)
N-H (phenyl side) Variable (Broad) Singlet/Doublet J(H,H)
H-3 (Aromatic) ~6.8-7.2 Multiplet J(H,H), J(H,F)
H-5 (Aromatic) ~6.8-7.2 Multiplet J(H,H), J(H,F)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-190 ppm. The methyl carbon will appear in the upfield region. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Carbons that are two or three bonds away from the fluorine atoms will show smaller, but still observable, long-range coupling constants (²JCF and ³JCF), providing valuable structural information.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
-CH₃ ~30-35 Singlet -
C=S ~180-190 Singlet -
C-1 (Aromatic) ~125-130 Doublet of Doublets J(C,F)
C-2 (Aromatic) ~158-162 Doublet of Doublets (Large ¹JCF) ¹J(C,F) ~240-250, ²J(C,F)
C-3 (Aromatic) ~104-108 Doublet J(C,F)
C-4 (Aromatic) ~160-164 Doublet of Doublets (Large ¹JCF) ¹J(C,F) ~245-255, ²J(C,F)
C-5 (Aromatic) ~111-115 Doublet of Doublets J(C,F)

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atoms. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts of these signals are characteristic of fluorine atoms attached to an aromatic ring. Each signal will be split into a multiplet due to coupling with the neighboring aromatic protons and potentially with each other, although the latter coupling may be small. The precise chemical shifts and coupling patterns are diagnostic for the substitution pattern on the aromatic ring.

Table 4: Predicted ¹⁹F NMR Data for this compound

Fluorine Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-2 (ortho) ~ -110 to -115 Multiplet

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate network of through-bond and through-space connectivities within a molecule. science.govstudylib.net For this compound, a suite of 2D NMR experiments would be employed to confirm its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For the target molecule, COSY would show correlations between the adjacent aromatic protons on the difluorophenyl ring. For instance, the proton at position 3 (H-3) would show a cross-peak with the proton at position 5 (H-5), and H-5 would show correlations with H-3 and H-6. A crucial correlation would also be observed between the N-H proton of the methylamino group and the protons of the methyl group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). researchgate.net This technique is instrumental for assigning carbon signals. The spectrum would display cross-peaks connecting the methyl protons to the methyl carbon, and each aromatic proton (H-3, H-5, H-6) to its respective aromatic carbon atom (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). princeton.edu This is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the methyl protons and the thiocarbonyl carbon (C=S), establishing the methyl-thiourea linkage.

Correlations from the aromatic proton H-6 to the carbon atom C-1 (attached to the nitrogen) and C-4 (attached to fluorine).

Correlations from the N-H proton adjacent to the phenyl ring to aromatic carbons C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å, regardless of whether they are connected through bonds. science.gov NOESY would be used to confirm the spatial arrangement and conformation. For example, a cross-peak between the N-H proton adjacent to the phenyl ring and the aromatic proton at C-6 would confirm their proximity, providing insight into the rotational orientation of the phenyl ring relative to the thiourea backbone.

Table 1: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY¹H - ¹HAromatic H-5 ↔ Aromatic H-6; Aromatic H-5 ↔ Aromatic H-3Connectivity of aromatic protons
HSQC¹H - ¹³C (¹J)CH₃ protons ↔ CH₃ carbon; Aromatic protons ↔ their respective carbonsDirect C-H attachments
HMBC¹H - ¹³C (ⁿJ)CH₃ protons ↔ C=S carbon; Aromatic H-6 ↔ C-1, C-2, C-4Molecular skeleton connectivity
NOESY¹H - ¹H (space)N-H (phenyl side) ↔ Aromatic H-6Conformational and spatial arrangement

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated exact mass of C₈H₉F₂N₂S⁺ to confirm the molecular formula. mdpi.com

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) helps to verify the molecular structure. nih.govmdpi.com For this compound, characteristic fragmentation pathways would be expected upon collision-induced dissociation (CID).

Expected Fragmentation Pathways:

Cleavage of the C-N bond between the phenyl ring and the thiourea moiety, leading to fragments corresponding to the difluoroaniline cation or the methylthiourea cation.

Loss of the methyl group from the molecular ion.

Fragmentation of the thiourea core, potentially involving the loss of SH or HSCN.

Table 2: Predicted HRMS Data and Fragments for this compound

IonFormulaCalculated m/zOrigin
[M+H]⁺C₈H₉F₂N₂S⁺219.0458Protonated molecular ion
[M-CH₃]⁺C₇H₄F₂N₂S⁺202.0067Loss of a methyl radical
[C₆H₄F₂N]⁺C₆H₄F₂N⁺128.0257Difluoroaniline cation
[CH₃NHCSNH₂]⁺C₂H₇N₂S⁺91.0330Methylthiourea cation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., n→π* and π→π* transitions). nih.gov The spectrum of this compound would be expected to show absorption bands characteristic of the difluorophenyl ring and the thiocarbonyl (C=S) group. The π→π* transitions associated with the aromatic system typically appear at shorter wavelengths (higher energy), while the n→π* transition of the C=S group occurs at longer wavelengths (lower energy). mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many thiourea derivatives exhibit fluorescence, and the emission properties are sensitive to the molecular environment and substitution patterns. nih.gov The presence of the fluorinated aromatic ring could influence the quantum yield and the Stokes shift (the difference between the absorption and emission maxima). nih.gov The fluorescence spectrum would provide information about the nature of the lowest excited state.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.czmdpi.com This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and conformation in the solid state.

Crystal Packing Features and Supramolecular Architecture

The analysis of the crystal structure reveals how individual molecules pack together to form the crystal lattice. mdpi.com For thiourea derivatives, the packing is often dominated by hydrogen bonding interactions involving the N-H groups and the sulfur atom. nih.gov The resulting supramolecular architecture could feature chains, sheets, or more complex three-dimensional networks. nih.gov The difluorophenyl groups would also play a significant role in the packing, potentially through dipole-dipole or other weak interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding, C-H···S Interactions)

A detailed examination of the crystal packing would identify various non-covalent interactions that stabilize the structure.

Hydrogen Bonding: The most prominent interaction is expected to be intermolecular N-H···S hydrogen bonds, where the N-H groups of the thiourea moiety act as donors and the sulfur atom acts as an acceptor. This interaction often leads to the formation of centrosymmetric dimers or extended chains. nih.govscispace.com

Halogen Bonding: The fluorine atoms on the phenyl ring can act as halogen bond acceptors, potentially interacting with electrophilic sites on neighboring molecules.

C-H···S and C-H···F Interactions: Weaker C-H···S and C-H···F hydrogen bonds involving the methyl or aromatic C-H groups are also plausible and contribute to the cohesion of the crystal structure. dtic.mil

Conformational Analysis and Tautomerism in the Crystalline State

X-ray diffraction provides a snapshot of the molecule's preferred conformation in the solid state. mdpi.com Key conformational features include the torsion angles describing the rotation around the C-N bonds, which determine the relative orientation of the difluorophenyl ring and the methyl group with respect to the thiourea plane.

Thiourea derivatives can potentially exist in thione (C=S) and thiol (C-SH) tautomeric forms. While the thione form is typically more stable, single-crystal X-ray diffraction can definitively establish which tautomer is present in the crystalline state by precisely locating the positions of the hydrogen atoms. nih.gov For this compound, the thione tautomer is overwhelmingly expected to be the stable form observed in the crystal structure.

Computational and Theoretical Chemistry of 1 2,4 Difluorophenyl 3 Methylthiourea

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules like 1-(2,4-Difluorophenyl)-3-methylthiourea. This approach allows for the calculation of a wide array of molecular characteristics, from geometric parameters to reactivity indices, with a favorable balance of accuracy and computational cost.

Geometry Optimization and Assessment of Conformational Energetics

Geometry optimization is a fundamental computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is of particular interest due to the presence of a rotatable bond between the phenyl ring and the thiourea (B124793) moiety. nih.gov Theoretical studies on similar structures, such as 1-(2,4-Difluorophenyl)thiourea, have shown that the thiourea group is essentially planar and forms a significant dihedral angle with the benzene (B151609) ring, typically around 78-82 degrees. nih.gov This non-planar orientation is a result of minimizing steric hindrance and optimizing electronic interactions. A similar twisted conformation is expected for this compound. Conformational analysis helps identify the most stable conformer and the energy barriers between different rotational states. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Derivative Note: This data is representative of a typical thiourea derivative as specific experimental or calculated data for this compound is not available in the provided sources.

ParameterBond/AngleCalculated Value
Bond Length (Å)C=S1.679
Bond Length (Å)C-N (phenyl)1.440
Bond Length (Å)C-N (thiourea)1.367
Bond Angle (°)N-C-N118.5
Dihedral Angle (°)C-N-C-C (phenyl-thiourea)~80.0

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. numberanalytics.commalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the HOMO is typically localized on the electron-rich thiourea group and the phenyl ring, whereas the LUMO is distributed over the entire molecule. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactivity. researchgate.net

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Electronegativity (χ)4.0
Chemical Hardness (η)2.5

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dntb.gov.ua The MEP map illustrates regions of varying electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nanobioletters.com For this compound, the negative potential is expected to be concentrated around the electronegative sulfur and fluorine atoms. Conversely, the areas around the N-H protons will exhibit a positive potential, making them the likely sites for nucleophilic interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. acadpubl.eu These interactions, which involve the transfer of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital, contribute significantly to molecular stability. researchgate.net

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra

Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule, which arise from the various vibrational modes of its bonds. dergipark.org.tr DFT calculations yield harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data. ajchem-a.com

For this compound, theoretical calculations can help assign the observed spectral bands to specific vibrational modes, such as N-H stretching, C=S stretching, C-N bending, and the vibrations of the difluorophenyl ring. researchgate.net This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure and understanding its dynamic behavior. jocpr.com

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for the functional groups present in the molecule. Precise calculated values for this compound are not available.

Vibrational ModeTypical Frequency Range (cm-1)
N-H Stretching3100 - 3400
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 2960
C=S Stretching700 - 850
C-N Stretching1250 - 1350
C-F Stretching1000 - 1400

Prediction of Thermodynamic Properties and Molecular Stability

DFT calculations can also be used to predict the thermodynamic properties of this compound at various temperatures. Properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be derived from the calculated vibrational frequencies. These thermodynamic functions provide crucial information about the molecule's stability, spontaneity of reactions, and behavior under different thermal conditions. researchgate.net For instance, a higher heat capacity indicates a greater ability of the molecule to store thermal energy. Such data is vital for understanding the compound's thermal stability.

Fukui Functions and Local Reactivity Descriptors for Chemical Reactivity

A thorough literature search did not yield any specific studies on the Fukui functions or local reactivity descriptors for this compound. While Density Functional Theory (DFT) is a common method to calculate these descriptors to predict sites for nucleophilic, electrophilic, and radical attack, no published research has applied this analysis to this specific molecule. General studies on other thiourea derivatives have utilized these methods to explore reactivity, but data for the title compound is absent.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Simulation

There are no available published data or dedicated studies that use Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties or to simulate the UV-Vis spectrum of this compound. This type of analysis is crucial for understanding the electronic transitions and optical properties of a molecule, but it has not been publicly reported for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

No specific Molecular Dynamics (MD) simulation studies for this compound were found in the reviewed scientific literature. MD simulations are powerful tools for examining the dynamic behavior and flexibility of molecules over time.

Analysis of Conformational Dynamics and Solvent Effects

There is no published research analyzing the conformational dynamics or the influence of different solvents on the behavior of this compound through MD simulations.

Simulation of Intermolecular Interactions in Condensed Phases

Specific simulations detailing the intermolecular interactions of this compound in condensed phases (liquid or solid state) have not been reported in the scientific literature.

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insights (Non-clinical)

While molecular docking is a widely used technique to predict the interaction between a ligand and a biological target, no non-clinical docking studies specifically investigating this compound were identified. Research on other thiourea derivatives has shown their potential for interacting with various biomolecular targets, but this specific compound has not been the subject of such published computational analyses.

Identification of Key Interacting Residues and Interaction Energies

In the absence of specific crystallographic or direct experimental data for this compound complexed with a biological target, computational molecular docking and dynamics simulations serve as powerful tools to predict its binding mode and interaction energetics. By modeling the compound within the active sites of relevant protein families, such as protein kinases, which are common targets for thiourea derivatives, a detailed picture of the key intermolecular interactions can be constructed. biointerfaceresearch.com

The binding of N,N'-disubstituted thiourea derivatives to protein targets, particularly kinases, is typically anchored by a conserved set of interactions. The thiourea moiety itself is a critical pharmacophore, capable of forming strong hydrogen bonds. The two N-H groups can act as hydrogen bond donors, often interacting with the backbone carbonyls of amino acids in the hinge region of a kinase active site. biointerfaceresearch.comnih.gov The sulfur atom can also participate in various interactions, including hydrogen bonding and hydrophobic contacts. biointerfaceresearch.com

For this compound, molecular docking simulations into a representative kinase active site, such as that of BRAF or Epidermal Growth Factor Receptor (EGFR), would predict a binding pattern characterized by several key interactions. The 2,4-difluorophenyl group is expected to occupy a hydrophobic pocket, where it can form favorable van der Waals and π-π stacking interactions with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR). biointerfaceresearch.com Furthermore, the fluorine substituents can engage in halogen bonding or polar interactions with nearby residues, such as Aspartate (ASP) or Asparagine (ASN), potentially enhancing binding affinity and specificity. frontiersin.org

Below is a representative table of hypothesized interactions and their estimated energies for this compound within a typical protein kinase active site, based on computational studies of analogous compounds. biointerfaceresearch.comfrontiersin.org

Interacting Residue (Example)Residue TypeInteraction TypeMoiety InvolvedEstimated Interaction Energy (kcal/mol)
Cysteine (CYS)PolarHydrogen BondThiourea N-H-2.0 to -5.0
Glutamate (GLU)Charged (Acidic)Hydrogen BondThiourea N-H-3.0 to -6.0
Phenylalanine (PHE)AromaticHydrophobic (π-π Stacking)Difluorophenyl Ring-1.5 to -3.0
Leucine (LEU)AliphaticHydrophobic (van der Waals)Methyl Group, Phenyl Ring-1.0 to -2.5
Asparagine (ASN)PolarHalogen/Polar InteractionFluorine Atom-0.5 to -1.5
Valine (VAL)AliphaticHydrophobic (van der Waals)Difluorophenyl Ring-1.0 to -2.0

Note: The interaction energies are estimates based on typical values found in computational chemistry studies for similar types of interactions and are presented for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound, QSAR models can be developed to predict its efficacy against various targets and to guide the synthesis of more potent analogues.

Development of Predictive Models Based on Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors can be calculated, falling into several categories:

Constitutional Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and the number of rotatable bonds.

Topological Descriptors: These are 2D descriptors that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (LogP), which measures lipophilicity, molar refractivity (MR), and polar surface area (PSA). Lipophilicity is frequently a key driver of activity in thiourea derivatives. farmaciajournal.com

A predictive QSAR model is typically built using a statistical method, such as Multiple Linear Regression (MLR), which generates an equation linking a set of descriptors to the biological activity. For a series of thiourea analogues, a hypothetical QSAR equation might look like this:

pIC₅₀ = β₀ + β₁(LogP) - β₂(HOMO-LUMO Gap) + β₃(nF)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

LogP represents the lipophilicity of the compound.

HOMO-LUMO Gap is a measure of chemical reactivity and stability.

nF is the number of fluorine atoms, a constitutional descriptor. sciencepublishinggroup.com

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis.

The statistical validity of such models is assessed using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov

The table below lists some key molecular descriptors for this compound.

Descriptor TypeDescriptor NameValueSignificance in QSAR Models
PhysicochemicalMolecular Weight202.23 g/mol Relates to size and mass, influences transport properties.
PhysicochemicalXLogP31.8Quantifies lipophilicity, crucial for membrane permeability and hydrophobic interactions.
ConstitutionalHydrogen Bond Donor Count2Important for forming key interactions with protein targets.
ConstitutionalHydrogen Bond Acceptor Count3Relates to the potential for polar interactions.
ConstitutionalRotatable Bond Count1Indicates molecular flexibility, which can affect binding pose.
Quantum ChemicalHOMO-LUMO Energy Gap(Calculated)Correlates with chemical reactivity and stability.
ConstitutionalNumber of Fluorine Atoms2Can significantly impact electronic properties, binding affinity, and metabolism.

Correlation of Structural Features with Mechanistic Outcomes

The 2,4-Difluorophenyl Ring: The substitution pattern on the phenyl ring is critical for modulating potency, selectivity, and pharmacokinetic properties.

Fluorine Atoms: The presence of two electron-withdrawing fluorine atoms significantly alters the electronic distribution of the phenyl ring. This can enhance binding affinity through favorable polar or halogen bond interactions with the protein active site. frontiersin.org Fluorine substitution is also a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.

Positional Isomerism (2,4- vs. other substitutions): The specific placement of the fluorine atoms at positions 2 and 4 dictates the molecule's shape and the directionality of its interactions within the binding pocket, which can be a key factor in achieving selectivity for one protein target over another.

The N'-Methyl Group: The small methyl group on the other nitrogen of the thiourea contributes to the molecule's lipophilicity. While providing some steric bulk, its primary role is often to fine-tune the compound's solubility and hydrophobic interactions within the active site. In some contexts, replacing this methyl group with larger or different functional groups can drastically alter the activity profile, forming the basis for structure-activity relationship (SAR) exploration.

The interplay of these features—the hydrogen-bonding capacity of the thiourea core, the electronically modified and sterically defined difluorophenyl ring, and the lipophilic methyl group—creates a specific chemical entity whose predicted biological activity is a direct consequence of these correlated structural properties.

Structural FeaturePotential Mechanistic Contribution
Thiourea Moiety (-NH-C(S)-NH-)Primary anchor to protein target via dual hydrogen bonds.
2,4-Difluoro SubstituentsEnhances binding affinity (halogen/polar bonds); blocks metabolic oxidation.
Phenyl RingForms hydrophobic and π-stacking interactions in the binding pocket.
N'-Methyl GroupContributes to lipophilicity and fine-tunes hydrophobic interactions.

Coordination Chemistry and Metal Complexes of 1 2,4 Difluorophenyl 3 Methylthiourea

Synthesis of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with 1-(2,4-difluorophenyl)-3-methylthiourea is anticipated to follow established methodologies for other N,N'-disubstituted thioureas. These syntheses typically involve the reaction of the thiourea (B124793) ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. materialsciencejournal.org The stoichiometry of the reactants often dictates the final product, with metal-to-ligand ratios of 1:1, 1:2, or 1:4 being common. rsc.org

Complexes with a wide array of transition metals, including but not limited to copper, nickel, cobalt, zinc, palladium, platinum, and silver, have been successfully synthesized with analogous thiourea ligands. rsc.orgnih.govnih.gov Similarly, main group metals, such as cadmium, have been shown to form stable complexes with thiourea derivatives. nih.gov The reaction conditions, such as temperature and pH, can also play a crucial role in the crystallization and isolation of the desired metal complex.

In some instances, the thiourea ligand can act as a reducing agent during the complexation reaction. For example, when reacting with copper(II) salts, N,N'-disubstituted thioureas have been observed to reduce Cu(II) to Cu(I), resulting in the formation of a copper(I) complex. rsc.orgnih.gov

Exploration of Various Coordination Modes of the Thiourea Ligand (e.g., Mono-, Bi-, Tridentate)

Thiourea and its derivatives are versatile ligands capable of adopting several coordination modes. rdd.edu.iqbasjsci.edu.iq For this compound, the most probable coordination modes are monodentate and bidentate.

Monodentate Coordination: The most common coordination mode for thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.comuobasrah.edu.iq This is due to the higher polarizability and affinity of sulfur for a wide range of metal ions.

Bidentate Coordination: Bidentate coordination is also possible, typically involving the sulfur atom and one of the nitrogen atoms of the thiourea backbone, forming a stable chelate ring. mdpi.comisca.me In the case of this compound, this would involve the sulfur and the nitrogen atom attached to the methyl group or the difluorophenyl group. The formation of a bidentate complex is often influenced by the nature of the metal ion and the reaction conditions. For instance, in a basic medium, deprotonation of the N-H group can facilitate N,S-bidentate chelation. mdpi.com

While less common for simple N,N'-disubstituted thioureas, if additional donor atoms were present in the substituents, tridentate or higher coordination modes could be possible. However, for this compound, monodentate and bidentate coordination are the most anticipated modes.

Influence of Metal Center and Ancillary Ligands on Complex Formation

The formation and resulting geometry of metal complexes with this compound will be significantly influenced by the properties of the metal center and the presence of any ancillary (additional) ligands.

The metal center dictates the preferred coordination number and geometry. For example:

Cu(I) and Ag(I) complexes with thiourea ligands often exhibit linear or trigonal planar geometries. uobasrah.edu.iq

Zn(II) and Cd(II) , with a d¹⁰ electronic configuration, typically form tetrahedral complexes. nih.govresearchgate.net

Ni(II) can form square planar or tetrahedral complexes depending on the ligand field strength and steric hindrance. nih.gov

Co(II) commonly forms tetrahedral or octahedral complexes. isca.mersc.org

Pt(II) and Pd(II) strongly favor a square planar geometry. researchgate.net

Structural Characterization of Metal Complexes

The definitive determination of the structure of metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Diffraction Analysis of Coordination Geometries and Ligand Conformations

Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information about the solid-state structure of a coordination complex. This method would allow for the unambiguous determination of:

The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

The coordination mode of the this compound ligand (monodentate or bidentate).

Precise bond lengths and angles between the metal, the donor atoms of the thiourea, and any ancillary ligands.

The conformation of the ligand upon coordination.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Based on studies of similar complexes, it is expected that in monodentate S-coordinated complexes, the M-S bond distance would be a key parameter. In bidentate N,S-coordinated complexes, the bite angle of the chelate ring would also be a significant structural feature. rsc.orgresearchgate.net

Spectroscopic Signatures of Metal Coordination (e.g., FTIR, NMR Shifts)

Spectroscopic methods provide valuable information about the coordination of the ligand in solution and in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the coordination mode of thiourea ligands. Upon coordination of the sulfur atom to a metal, a decrease in the frequency of the C=S stretching vibration is expected, as the C=S bond order is reduced. researchgate.net Conversely, an increase in the C-N stretching vibration frequency is often observed. iosrjournals.org Changes in the N-H stretching and bending vibrations can also provide evidence of coordination, especially in the case of bidentate N,S-ligation. researchgate.net

Vibrational Mode Expected Shift upon S-Coordination Reason
ν(C=S)DecreaseWeakening of the C=S double bond
ν(C-N)IncreaseIncreased double bond character of the C-N bond
ν(N-H)ShiftChange in electron density and hydrogen bonding
ν(M-S)New band in far-IRFormation of the metal-sulfur bond rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, changes in the chemical shifts of the protons and carbons near the donor atoms are expected. The N-H proton signal is particularly sensitive to coordination and can show a significant downfield shift. mdpi.com In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is expected to be deshielded upon coordination. mdpi.com For complexes with suitable nuclei, such as ¹⁹⁵Pt or ¹¹³Cd, NMR of the metal nucleus can provide direct evidence of complex formation and information about the coordination environment. nih.gov For complexes containing phosphine (B1218219) ligands, ³¹P NMR is a powerful tool to probe the structure. mdpi.com

Electronic, Magnetic, and Photophysical Properties of the Resultant Complexes

Electronic Properties: UV-Visible spectroscopy can be used to study the electronic transitions within the complexes. For complexes of transition metals with partially filled d-orbitals, d-d transitions are expected in the visible region of the spectrum. researchgate.net The energy and intensity of these transitions provide information about the coordination geometry and the ligand field strength. In addition, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands may be observed, typically in the ultraviolet region. nih.gov

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons on the metal center. uomustansiriyah.edu.iq Complexes of d¹⁰ metals like Zn(II), Cd(II), Cu(I), and Ag(I) are expected to be diamagnetic. For paramagnetic metal ions such as Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements can be used to determine the effective magnetic moment, which can help in confirming the oxidation state and the geometry of the metal center. rsc.org For example, tetrahedral and octahedral Ni(II) complexes are paramagnetic, while square planar Ni(II) complexes are typically diamagnetic.

Photophysical Properties: Some metal complexes of thiourea derivatives have been shown to exhibit interesting photophysical properties, such as fluorescence. nih.gov The introduction of the fluorophenyl group in this compound could potentially lead to luminescent metal complexes. The study of these properties would involve techniques such as fluorescence spectroscopy to measure emission and excitation spectra, as well as quantum yields and lifetimes.

Catalytic Applications of this compound Metal Complexes

There is currently no available scientific literature detailing the catalytic applications of metal complexes of this compound.

No studies have been found that investigate or report on the use of this compound metal complexes as catalysts for organic transformations or cross-coupling reactions. The potential for these complexes to act as catalysts in reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings remains to be explored.

There is a lack of research on the application of this compound metal complexes in either homogeneous or heterogeneous catalytic systems. Investigations into their solubility, stability, and recyclability as catalysts have not been reported.

Investigation of Biological Activities and Mechanisms of 1 2,4 Difluorophenyl 3 Methylthiourea Mechanistic and in Vitro Focus

Mechanistic Studies of Antimicrobial Activity

Thiourea (B124793) derivatives are recognized for their wide-ranging antimicrobial properties. The presence of a difluorophenyl group, as in 1-(2,4-Difluorophenyl)-3-methylthiourea, is often associated with enhanced biological activity due to the lipophilicity and electron-withdrawing nature of fluorine atoms, which can influence cell membrane permeability and interaction with molecular targets.

Elucidation of Antibacterial Mechanisms at the Cellular and Molecular Level

The antibacterial action of thiourea derivatives is multifaceted, involving the disruption of essential cellular processes and structures. Research into various analogs provides insight into the potential mechanisms of this compound.

One primary mechanism is the inhibition of bacterial enzymes crucial for DNA replication , such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for relieving torsional stress during DNA unwinding, and their inhibition leads to the cessation of DNA synthesis and, ultimately, cell death. Molecular docking studies have suggested that the thioamide group (C=S) and amide group (H2N-C=O) in thiourea derivatives can form favorable interactions with the active sites of these enzymes. fip.org

Another significant antibacterial mechanism is the disruption of the bacterial cell wall integrity . Some thiourea derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov For instance, the thiourea derivative TD4 was found to disrupt the integrity of the cell wall in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This disruption can lead to increased membrane permeability, leakage of cytoplasmic contents, and cell lysis.

Furthermore, certain thiourea derivatives can interfere with bacterial metabolic pathways. Studies have indicated that some derivatives can disrupt the NAD+/NADH homeostasis , which is essential for cellular respiration and energy production. nih.gov This disruption leads to a metabolic collapse within the bacterial cell. The selective activity of some thiourea derivatives against Gram-positive bacteria is attributed to the structural differences in the cell envelope, as the outer membrane of Gram-negative bacteria can act as a barrier to the entry of these compounds. nih.gov

Table 1: Potential Antibacterial Mechanisms of Thiourea Derivatives
MechanismMolecular Target/ProcessObserved Effect on BacteriaRelevant Bacterial Strains
Inhibition of DNA ReplicationDNA Gyrase, Topoisomerase IVInhibition of bacterial growth, cell division arrestEscherichia coli, Staphylococcus aureus (including MRSA)
Cell Wall DisruptionPeptidoglycan BiosynthesisLoss of cell wall integrity, cell lysisStaphylococcus aureus (including MRSA)
Metabolic InterferenceNAD+/NADH HomeostasisDisruption of cellular respiration and energy productionStaphylococcus aureus (including MRSA)

Investigation of Antifungal Mechanisms and Target Pathways

Thiourea derivatives have demonstrated notable antifungal activity, and the inclusion of a difluorophenyl moiety is a common feature in several commercial antifungal agents. nih.gov The mechanisms underlying their antifungal effects are primarily centered on the disruption of the fungal cell membrane and the inhibition of biofilm formation.

A key antifungal mechanism is likely the disruption of fungal cell wall biosynthesis . mdpi.com The thiourea functional group can form hydrogen bonds and electrostatic interactions with essential fungal enzymes involved in this process. mdpi.com This interference with cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell death.

Additionally, many thiourea derivatives are effective inhibitors of biofilm formation . nih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. By preventing the adherence of fungal cells and the development of the biofilm matrix, these compounds can significantly reduce the virulence and persistence of fungal infections. nih.gov Studies on thiourea derivatives against Candida auris, a multidrug-resistant yeast, have highlighted their ability to inhibit biofilm growth. mdpi.com The lipophilicity of these compounds, often enhanced by halogen substituents, facilitates their penetration through the lipid-rich fungal cell membrane. mdpi.com

Table 2: Potential Antifungal Mechanisms of Thiourea Derivatives
MechanismMolecular Target/ProcessObserved Effect on FungiRelevant Fungal Strains
Disruption of Cell Wall BiosynthesisEnzymes in the cell wall synthesis pathwayCompromised cell integrity, cell lysisCandida species
Inhibition of Biofilm FormationMicrobial adherence and matrix formationReduced virulence and persistenceCandida auris

Molecular Basis of Antiviral Activity

The antiviral properties of thiourea derivatives are a growing area of research, with studies demonstrating activity against a range of viruses. nih.gov

Inhibition of Viral Replication Pathways and Enzymes

A primary mode of antiviral action for many compounds is the inhibition of viral replication. Thiourea derivatives have been shown to effectively inhibit the replication of Hepatitis B virus (HBV). biorxiv.org The mechanism involves the suppression of viral pregenomic RNA expression and the inhibition of viral DNA replication. researchgate.net

In the context of herpesviruses, such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), the thiourea derivative 147B3 was found to reduce the expression of early and late viral genes, which consequently decreased the accumulation of viral genomic DNA. nih.gov This suggests an interference with the viral replication cycle at a stage after the initial immediate-early gene expression.

Interaction with Viral Proteins and Nucleic Acids

Thiourea derivatives can exert their antiviral effects through direct interaction with viral proteins. One study identified a thiourea derivative that prevents the entry of SARS-CoV-2 into host cells by blocking the interaction between the receptor-binding domain (RBD) of the spike protein and the human ACE2 receptor. nih.gov

Another mechanism involves the targeting of viral transactivator proteins. The thiourea compound 147B3 was found to inhibit the infection of HCMV and HSV-1 by targeting viral transactivators. nih.gov For HSV-1, this compound altered the localization of the infected cell protein 4 (ICP4), a key viral transcriptional factor, from the nucleus to the cytoplasm, thereby preventing it from activating the transcription of other viral genes. nih.gov In the case of HBV, some thiourea derivatives have been shown to target the HBx protein, a viral transactivator, to down-regulate its target viral and host genes. researchgate.net

Table 3: Potential Antiviral Mechanisms of Thiourea Derivatives
MechanismMolecular Target/ProcessObserved Effect on VirusesRelevant Viruses
Inhibition of Viral EntrySpike Protein-ACE2 InteractionPrevention of viral entry into host cellsSARS-CoV-2
Inhibition of Viral ReplicationViral DNA/RNA SynthesisReduced viral loadHepatitis B Virus (HBV), Herpesviruses (HCMV, HSV-1)
Targeting Viral TransactivatorsICP4 (HSV-1), HBx (HBV)Inhibition of viral gene expressionHerpesviruses (HCMV, HSV-1), Hepatitis B Virus (HBV)

Antioxidant Activity and Radical Scavenging Mechanisms

There is no specific data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), TEAC (trolox equivalent antioxidant capacity), or CUPRAC (cupric reducing antioxidant capacity) for this compound. Studies on other thiourea derivatives suggest that their antioxidant potential can be influenced by the nature and position of substituents on the phenyl ring. Theoretical studies on some thiourea derivatives propose that they may act as powerful scavengers of reactive oxygen species like hydroxyl and superoxide radicals, primarily through a hydrogen atom transfer (HAT) mechanism. However, without experimental validation for this compound, its specific antioxidant capacity and the dominant radical scavenging mechanisms remain undetermined.

Enzyme Inhibition Studies (Focus on Non-Clinical Drug Targets)

Specific enzyme inhibition studies for this compound are not documented in the available literature. Research on analogous compounds has shown that thiourea derivatives can inhibit various enzymes. For example, certain fluorophenylthiourea derivatives have been investigated for their inhibitory effects on glutathione-dependent enzymes. Additionally, other complex thiourea derivatives have been explored as inhibitors for targets like VEGFR-2.

Specific Enzyme Modulation, Kinetics, and Allosteric Effects

No information is available regarding the specific enzymes modulated by this compound. Consequently, there are no kinetic data (such as IC₅₀, Kᵢ values) or studies describing its mode of inhibition (e.g., competitive, non-competitive, or allosteric).

Structure-Mechanism Relationships for Enzyme Binding and Inhibition

Due to the absence of studies on its interaction with any specific enzyme, the structure-mechanism relationships for this compound in the context of enzyme binding and inhibition cannot be described. General structure-activity relationship (SAR) studies on other inhibitor classes often highlight the importance of specific functional groups and their spatial arrangement for effective binding to an enzyme's active or allosteric sites.

Molecular Interactions with Key Biomolecules

Direct experimental evidence for the interaction of this compound with key biomolecules is not present in the scientific literature.

DNA/RNA Binding Studies and Intercalation Mechanisms

There are no published studies detailing the binding of this compound to DNA or RNA. Therefore, its binding affinity, preferred binding mode (e.g., intercalation, groove binding), and any potential to disrupt nucleic acid structures are unknown. Research on other, structurally different, heterocyclic compounds has shown that interactions with DNA can be a mechanism of action for some bioactive molecules.

Protein Recognition and Binding Affinities (excluding human clinical proteins)

There is a lack of data on the binding of this compound to any non-clinical proteins. Studies on other small molecules often investigate binding to abundant plasma proteins like serum albumin to understand their pharmacokinetic profiles, but such information is not available for this specific compound.

Structure-Activity Relationships (SAR) for Biological Effects (Derived from In Vitro and Theoretical Studies)

While specific in vitro biological activity and mechanistic data for this compound are not extensively available in the reviewed literature, structure-activity relationship (SAR) analyses of closely related fluorinated phenylthiourea derivatives can provide valuable insights into its potential biological effects. The structural features of this compound, namely the difluorophenyl ring and the methylthiourea moiety, are key determinants of its likely interactions with biological targets.

The presence and position of fluorine atoms on the phenyl ring are known to significantly influence the biological activity of thiourea derivatives. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, enhance its metabolic stability, and improve its membrane permeability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

In broader studies of thiourea derivatives, the nature of the substituent on the phenyl ring plays a crucial role in their observed biological activities, which include anticancer and antibacterial effects. For instance, the introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring has been associated with enhanced cytotoxic activity in various cancer cell lines. Theoretical studies on similar fluorinated thioureas have suggested that a lower HOMO-LUMO energy gap, indicative of higher chemical reactivity, may correlate with increased antibacterial activity.

The N-substitution pattern of the thiourea core is another critical factor in determining biological activity. In the case of this compound, the methyl group on one nitrogen and the difluorophenyl group on the other create a specific electronic and steric environment that dictates its potential interactions with biological macromolecules.

The thiourea moiety itself is a key pharmacophore, capable of forming hydrogen bonds through its N-H groups and coordinating with metal ions via its sulfur atom. These interactions are often central to the mechanism of action of thiourea-containing compounds. The specific arrangement of the difluorophenyl and methyl groups will modulate the hydrogen bonding capacity and the nucleophilicity of the sulfur atom, thereby influencing the compound's biological target specificity and potency.

While awaiting direct experimental data for this compound, the following table summarizes the general SAR trends observed for related fluorinated thiourea derivatives, which can serve as a predictive framework for its potential activities.

Structural MoietyGeneral Influence on Biological Activity (from related compounds)
2,4-Difluorophenyl Group - Electron-withdrawing nature may enhance anticancer activity. - Lipophilicity may improve cell membrane permeability.
Thiourea Core (-NH-C(S)-NH-) - Acts as a pharmacophore. - N-H groups can participate in hydrogen bonding with biological targets. - Sulfur atom can act as a metal chelator or a nucleophile.
N-Methyl Group - Influences steric hindrance around the thiourea core. - Affects the electronic properties and hydrogen bonding capacity of the adjacent nitrogen.

It is important to emphasize that these are extrapolated trends from related compounds, and dedicated in vitro and theoretical studies on this compound are necessary to definitively establish its biological activity profile and structure-activity relationships.

Advanced Applications of 1 2,4 Difluorophenyl 3 Methylthiourea Beyond Biological Systems

Applications in Materials Science

There is no specific information available in the reviewed literature concerning the application of 1-(2,4-Difluorophenyl)-3-methylthiourea in the development of functional polymers, composite materials, or in the exploration of its optical and electronic material properties. Although the broader class of fluorinated thiourea (B124793) compounds holds theoretical potential for materials science applications due to the properties conferred by fluorine atoms and the thiourea group, no studies have been published that specifically investigate this compound for these purposes.

Chemical Sensing and Molecular Recognition Systems

The scientific literature describes the general use of thiourea derivatives as components in chemical sensors, including fluorescent chemosensors for the detection of metal ions, anions, and small molecules. The thiourea moiety can act as a binding site for various analytes. However, no published research could be found that details the design, synthesis, or application of a chemical sensor or molecular recognition system based specifically on this compound.

Agricultural and Agrochemistry Applications

While some related difluorophenyl thiourea compounds have been investigated for their potential as pesticides or herbicides, there is no specific data or detailed research findings on the agricultural or agrochemical applications of this compound. The potential for this specific compound in crop protection or other agricultural uses has not been reported in the available literature.

Investigation of Herbicidal Properties and Mechanism of Action

The investigation into the herbicidal properties of thiourea derivatives has revealed significant potential for weed management. While specific studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its probable efficacy and mechanism of action.

Research Findings:

Thiourea compounds are known to interfere with various physiological and biochemical processes in plants. A study on the related compound, 2,4-Difluorobenzoylthiourea, demonstrated good herbicidal activity, suggesting that the difluorophenyl moiety is a key pharmacophore for this effect. The mechanism of action for many herbicidal thiourea derivatives is believed to involve the inhibition of essential enzymes in amino acid biosynthesis pathways.

One of the primary targets for this class of herbicides is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death. While direct evidence for this compound is not available, the structural analogy to other ALS-inhibiting herbicides suggests this as a probable mechanism.

The general herbicidal effects of compounds that inhibit amino acid synthesis include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death).

Table 1: Potential Herbicidal Profile of this compound (Hypothetical based on related compounds)

Parameter Observation/Hypothesis
Target Weeds Broadleaf and grassy weeds
Mode of Action Systemic
Mechanism Inhibition of Acetolactate Synthase (ALS)
Symptoms Growth cessation, chlorosis, necrosis

Studies on Insecticidal and Pesticidal Activity

The exploration of thiourea derivatives has also extended into the realm of insecticides and pesticides, where they have shown promise in controlling various pest populations. The unique chemical properties of these compounds can disrupt insect physiology, leading to effective pest management.

Research Findings:

One of the known mechanisms of action for some insecticidal thioureas is the inhibition of chitin (B13524) synthesis. Chitin is a vital component of the insect exoskeleton, and its disruption prevents proper molting, leading to mortality. Another potential mechanism is the interference with cellular respiration by inhibiting mitochondrial ATP synthesis.

General studies on thiourea derivatives have shown efficacy against a range of pests, including aphids and other sap-sucking insects. The difluorophenyl group present in this compound is a common feature in many modern insecticides, often enhancing their potency and metabolic stability.

Table 2: Potential Insecticidal Profile of this compound (Hypothetical based on related compounds)

Parameter Observation/Hypothesis
Target Pests Sap-sucking insects (e.g., aphids), larvae
Mode of Action Contact, Ingestion
Potential Mechanism Chitin synthesis inhibition, disruption of cellular respiration
Effects Molting disruption, growth regulation, mortality

Role as Organocatalysts in Stereoselective and Asymmetric Synthesis

Beyond its potential agrochemical applications, the chemical structure of this compound lends itself to the field of organocatalysis. Chiral thiourea derivatives have emerged as powerful catalysts for a variety of stereoselective and asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Research Findings:

The thiourea moiety is an excellent hydrogen-bond donor. This ability to form strong hydrogen bonds with substrates allows the catalyst to activate and orient them in a specific manner, thereby controlling the stereochemical outcome of a reaction. The presence of the electron-withdrawing fluorine atoms on the phenyl ring in this compound enhances the acidity of the N-H protons of the thiourea group, making it a more effective hydrogen-bond donor and, consequently, a more active catalyst.

While specific examples of catalysis using this compound are not detailed in the available literature, the broader class of chiral difluorophenyl-containing thiourea catalysts has been successfully employed in a range of asymmetric reactions, including:

Michael additions: The catalyst can activate α,β-unsaturated compounds towards nucleophilic attack, controlling the formation of new stereocenters.

Mannich reactions: Facilitating the stereoselective addition of enolates to imines.

Aldol reactions: Controlling the stereoselective formation of β-hydroxy carbonyl compounds.

Diels-Alder reactions: Influencing the facial selectivity of the cycloaddition.

For this compound to be an effective stereoselective catalyst, it would typically be part of a larger chiral scaffold. The methyl group on one of the nitrogen atoms is a simple substituent; in a true organocatalyst, this would likely be replaced by a chiral amine or another stereodirecting group.

Table 3: Potential Organocatalytic Applications of Chiral Analogues of this compound

Reaction Type Role of the Thiourea Moiety Potential Outcome
Asymmetric Michael AdditionActivation of the electrophile via hydrogen bondingHigh enantiomeric excess of the addition product
Asymmetric Mannich ReactionActivation of the imine and orientation of the nucleophileDiastereo- and enantioselective formation of β-amino carbonyls
Asymmetric Aldol ReactionActivation of the aldehyde and control of enolate geometrySyn- or anti-selective formation of β-hydroxy carbonyls with high enantiopurity
Asymmetric Diels-Alder ReactionActivation of the dienophile and facial discriminationHigh endo/exo selectivity and enantiomeric excess of the cycloadduct

Future Research Directions and Outlook for 1 2,4 Difluorophenyl 3 Methylthiourea

Integration of Multidisciplinary Experimental and Computational Approaches

Future investigations into 1-(2,4-Difluorophenyl)-3-methylthiourea will greatly benefit from a synergistic combination of experimental and computational methods. This integrated approach is crucial for a comprehensive understanding of its molecular behavior and for predicting its properties and potential applications.

Experimental studies will continue to play a foundational role. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide precise information about the compound's three-dimensional structure and intermolecular interactions in both solution and solid states. semanticscholar.org Thermodynamic and kinetic studies will be essential to quantify its binding affinities with various targets and to understand the dynamics of its reactions.

Computational modeling , employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will offer invaluable insights that are often difficult to obtain through experiments alone. semanticscholar.org DFT calculations can be used to determine the optimized geometry, electronic structure, and reactivity parameters of the molecule. semanticscholar.org MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules, providing a dynamic picture of its interactions at the atomic level. The correlation of theoretical predictions with experimental data will be key to validating and refining computational models, leading to a more robust understanding of the structure-property relationships of this compound. semanticscholar.org

Research ApproachTechniquesKey Information Gained
Experimental X-ray Crystallography, Multidimensional NMR, Calorimetry, Surface Plasmon Resonance3D structure, intermolecular interactions, binding thermodynamics and kinetics.
Computational Density Functional Theory (DFT), Molecular Dynamics (MD), Molecular DockingOptimized geometry, electronic properties, reactivity, dynamic behavior, binding modes. semanticscholar.org

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes for this compound and its derivatives is a critical area for future research. While traditional methods for synthesizing thioureas are well-established, there is a growing need for "green" chemistry approaches that minimize waste, reduce the use of hazardous reagents, and are more atom-economical. researchgate.netmdpi.comgoogle.com

Future synthetic strategies could focus on:

Catalyst-free reactions: Exploring solvent-free or aqueous reaction conditions to reduce the reliance on volatile organic solvents. researchgate.net

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

Flow chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

Use of renewable starting materials: Investigating the possibility of deriving precursors from bio-based sources.

These modern synthetic methods will not only make the production of this compound more sustainable but will also facilitate the creation of a diverse library of analogues for structure-activity relationship studies.

Rational Design of Advanced Derivatives with Tuned Properties

The principles of rational drug design can be effectively applied to create advanced derivatives of this compound with tailored properties for specific applications. elsevierpure.commq.edu.aunih.gov By systematically modifying the chemical structure, it is possible to modulate its electronic, steric, and lipophilic characteristics.

Key strategies for rational design include:

Structure-Based Design: Utilizing computational docking studies to design derivatives that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. elsevierpure.comnih.gov

Pharmacophore Modeling: Identifying the essential structural features responsible for a particular biological activity and using this model to design novel compounds with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate structural features with observed activity to predict the properties of newly designed molecules.

Design StrategyApproachDesired Outcome
Structure-Based Design Molecular docking with known protein targets.Derivatives with improved binding affinity and selectivity. elsevierpure.comnih.gov
Pharmacophore Modeling Identification of key structural features for activity.Novel compounds with enhanced potency.
QSAR Correlation of structural descriptors with activity.Predictive models for designing new analogues.

Deeper Elucidation of Fundamental Molecular Mechanisms

A fundamental understanding of the molecular mechanisms through which this compound exerts its effects is paramount for its rational application. Future research should aim to unravel the intricate details of its interactions at the molecular level.

If this compound shows biological activity, it will be crucial to identify its specific cellular targets and signaling pathways. Techniques such as proteomics and genomics can be employed to identify proteins that interact with the compound and to understand its impact on gene expression. For example, if it exhibits anticancer properties, studies could investigate its effects on cell cycle progression, apoptosis, and angiogenesis.

Furthermore, understanding the non-covalent interactions that govern its behavior is essential. The thiourea (B124793) moiety is known to be an excellent hydrogen bond donor, and the fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. Detailed studies on these interactions will be critical for explaining its binding to target molecules and its self-assembly properties.

Expansion into Emerging Fields of Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound make it a promising candidate for applications in supramolecular chemistry and nanomaterials. The ability of the thiourea group to form strong and directional hydrogen bonds can be exploited to construct well-defined supramolecular assemblies. researchgate.net

Future research could explore:

Self-Assembly: Investigating the self-assembly of this compound into higher-order structures such as gels, liquid crystals, or fibers. The difluorophenyl group could introduce additional π-π stacking interactions that influence the final architecture.

Anion Recognition: Utilizing the hydrogen-bonding capabilities of the thiourea moiety to design receptors for the selective binding of anions, which has applications in sensing and environmental remediation.

Nanomaterial Functionalization: Using this compound as a capping agent or surface ligand to modify the properties of nanoparticles. nih.govresearchgate.netdntb.gov.ua For example, it could be used to stabilize metal nanoparticles or to functionalize quantum dots, thereby tuning their optical and electronic properties. The fluorine substituents could also impart desirable properties such as increased stability and altered surface energy. researchgate.net

Potential for Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of the research outlined above necessitates a collaborative and interdisciplinary approach. The full potential of this compound can only be realized through the combined expertise of scientists from various fields.

Future progress will depend on initiatives that bring together:

Organic and Synthetic Chemists: To develop novel synthetic routes and create libraries of derivatives. mdpi.com

Computational and Theoretical Chemists: To provide molecular-level insights and guide experimental design.

Biochemists and Molecular Biologists: To investigate its biological activities and mechanisms of action.

Materials Scientists and Nanotechnologists: To explore its applications in supramolecular chemistry and nanomaterials. nih.govdntb.gov.ua

Pharmacologists and Medicinal Chemists: To evaluate its potential as a therapeutic agent. mdpi.com

Such collaborations will foster innovation and accelerate the translation of fundamental research into practical applications. By fostering an environment of open communication and data sharing, the scientific community can collectively advance our understanding and utilization of this promising molecule.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(2,4-Difluorophenyl)-3-methylthiourea?

Methodological Answer:
The synthesis of thiourea derivatives typically involves reacting fluorinated aniline precursors with methyl isothiocyanate or substituted thiocarbonyl reagents under controlled conditions. For analogs like 1-(2,4-dichlorobenzoyl)-3-methylthiourea, refluxing in ethanol at 75°C for 7 hours with FeCl₃·6H₂O yielded a 97.58% recovery rate . For this compound, similar reflux conditions (ethanol solvent, 70–80°C, 6–8 hours) are recommended, with magnetic stirring to enhance kinetic energy and purity. Intermediate isolation via column chromatography and final purification via recrystallization in ethanol are critical steps .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the presence of difluorophenyl protons (δ 7.2–7.8 ppm) and methylthiourea groups (δ 2.3–3.1 ppm) .
  • FT-IR : Peaks at 1250–1300 cm⁻¹ (C-F stretching) and 1500–1600 cm⁻¹ (C=S stretching) validate functional groups .
  • HPLC : Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry : ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231) .

Advanced: How does fluorination at the 2,4-positions influence the compound’s bioactivity compared to chloro analogs?

Methodological Answer:
Fluorination enhances lipophilicity and metabolic stability compared to chloro derivatives. For example, the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex showed a binding affinity of -7.64 kcal/mol with ribonucleotide reductase, while fluorinated analogs may exhibit stronger hydrogen bonding due to fluorine’s electronegativity . Computational studies (e.g., molecular docking) can compare interactions: fluorophenyl groups form hydrophobic contacts with residues like Cys 428, while chloro analogs rely on halogen bonding .

Advanced: What strategies mitigate low yields in multi-step syntheses of fluorinated thioureas?

Methodological Answer:

  • Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) during fluorinated aniline synthesis to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalytic Additives : FeCl₃ or Lewis acids enhance thiourea cyclization efficiency .
  • Reaction Monitoring : TLC or inline FT-IR tracks intermediate formation, enabling real-time adjustments .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., hydroxyurea) to minimize variability .
  • Comparative SAR Studies : Test fluorinated vs. chlorinated analogs under identical conditions to isolate substituent effects .
  • Meta-Analysis : Aggregate data from docking studies (e.g., ΔG values) and in vitro assays to identify trends in binding affinity and cytotoxicity .

Advanced: What in silico methods predict the anticancer potential of this compound?

Methodological Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite can model interactions with targets like ribonucleotide reductase. The iron (III) complex of a related thiourea showed a ΔG of -7.64 kcal/mol, outperforming hydroxyurea (-6.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%HIA = 97.80) and permeability (Caco-2 = 53.64%), critical for oral drug development .
  • MD Simulations : GROMACS assesses complex stability by analyzing RMSD fluctuations (<2 Å over 100 ns) .

Advanced: What formulation challenges arise for thiourea derivatives in preclinical studies?

Methodological Answer:

  • Solubility Enhancement : Use cyclodextrins or PEGylation to improve aqueous solubility of hydrophobic fluorinated thioureas .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolytic susceptibility .
  • Injectable Formulations : Patent EP 2024/013 highlights ethanol/water co-solvents for stable parenteral delivery of difluorophenyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.